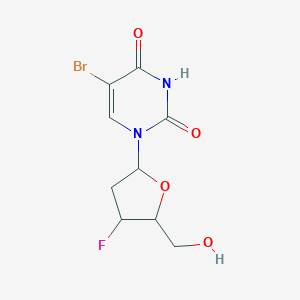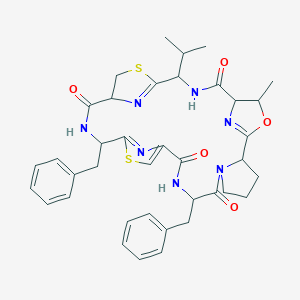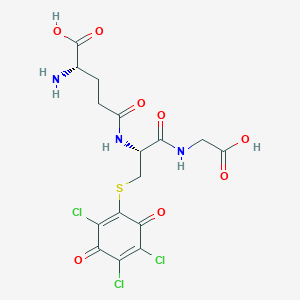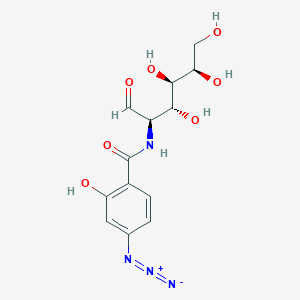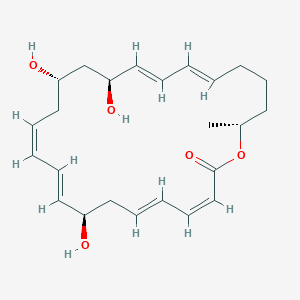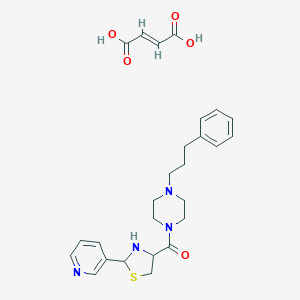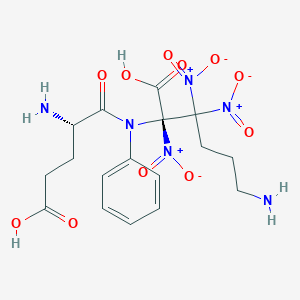
Trinitrophenylglutamyllysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinitrophenylglutamyllysine, also known as TNP-GL, is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. This compound is composed of glutamic acid, lysine, and trinitrophenyl, which makes it a useful tool in various biochemical and physiological studies.
Wirkmechanismus
Trinitrophenylglutamyllysine works by binding to specific sites on proteins, which can alter their function or activity. This mechanism of action has been utilized to study the binding properties of proteins and peptides, which can provide insight into their biological functions.
Biochemical and Physiological Effects:
Trinitrophenylglutamyllysine has been shown to have various biochemical and physiological effects, including the stimulation of T-cell proliferation and cytokine production. It has also been shown to modulate the activity of enzymes and receptors, which can have implications in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Trinitrophenylglutamyllysine in lab experiments is its high specificity and selectivity. It can be used to study the interaction between proteins and small molecules with high accuracy. However, one limitation of using Trinitrophenylglutamyllysine is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of Trinitrophenylglutamyllysine in scientific research. One area of focus is the development of new methods for the synthesis of Trinitrophenylglutamyllysine, which can increase its availability and reduce its cost. Another area of focus is the development of new applications for Trinitrophenylglutamyllysine, such as in drug discovery and development. Additionally, further research is needed to understand the full extent of Trinitrophenylglutamyllysine's biochemical and physiological effects, which can provide insight into its potential therapeutic uses.
In conclusion, Trinitrophenylglutamyllysine is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. Its high specificity and selectivity make it a useful tool in various biochemical and physiological studies. Further research is needed to fully understand its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of Trinitrophenylglutamyllysine involves the coupling of trinitrophenyl chloride with the amino group of lysine, followed by the addition of glutamic acid to form the peptide bond. This method has been optimized to produce Trinitrophenylglutamyllysine in high purity and yield, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
Trinitrophenylglutamyllysine has been widely used in various scientific research applications, including immunology, biochemistry, and pharmacology. It is commonly used as a hapten to study the immune response and antibody production. It has also been used to study the interaction between proteins and small molecules in biochemical assays.
Eigenschaften
CAS-Nummer |
123774-73-2 |
|---|---|
Produktname |
Trinitrophenylglutamyllysine |
Molekularformel |
C17H22N6O11 |
Molekulargewicht |
486.4 g/mol |
IUPAC-Name |
(2R)-6-amino-2-(N-[(2S)-2-amino-4-carboxybutanoyl]anilino)-2,3,3-trinitrohexanoic acid |
InChI |
InChI=1S/C17H22N6O11/c18-10-4-9-16(21(29)30,22(31)32)17(15(27)28,23(33)34)20(11-5-2-1-3-6-11)14(26)12(19)7-8-13(24)25/h1-3,5-6,12H,4,7-10,18-19H2,(H,24,25)(H,27,28)/t12-,17-/m0/s1 |
InChI-Schlüssel |
NLIVJYRNWMZLSY-SJCJKPOMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C(=O)[C@H](CCC(=O)O)N)[C@](C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)N(C(=O)C(CCC(=O)O)N)C(C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)C(CCC(=O)O)N)C(C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
TNP-dGL TNP-Glu-Lys trinitrophenylglutamyllysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



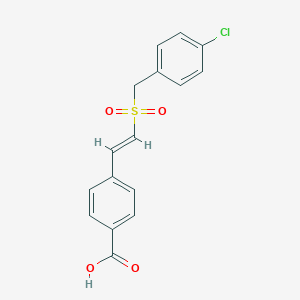


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
